4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid
Description
4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a pyrimidine ring substituted at the C4 position with a but-2-yn-1-ylamino group and at the C5 position with a carboxylic acid moiety. Pyrimidine-5-carboxylic acid derivatives are widely studied for their biological relevance, particularly as core structures in kinase inhibitors, phosphodiesterase (PDE) inhibitors, and receptor modulators such as peroxisome proliferator-activated receptor gamma (PPARγ) agonists . The but-2-yn-1-yl group introduces an alkyne functionality, which may enhance metabolic stability or enable further derivatization via click chemistry. This compound’s structural flexibility makes it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-(but-2-ynylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-11-8-7(9(13)14)5-10-6-12-8/h5-6H,4H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
UQFCTEMDTZHGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=NC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the But-2-yn-1-ylamino Group: The but-2-yn-1-ylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with but-2-yn-1-amine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 5-position of the pyrimidine ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-ylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the but-2-yn-1-ylamino group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride.
Major Products
The major products formed from these reactions include oxo derivatives, reduced derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition and Drug Development
The compound exhibits notable biological activity, particularly in the context of enzyme inhibition. The but-2-yn-1-ylamino group can form hydrogen bonds and hydrophobic interactions with enzyme active sites, potentially inhibiting their activity. This feature makes it a candidate for developing new therapeutic agents targeting specific enzymes associated with various diseases, including cancer and infectious diseases .
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid may possess antimicrobial and antiviral properties. These characteristics suggest potential applications in treating infections or diseases caused by pathogenic microorganisms. The carboxylic acid functionality can facilitate ionic interactions, enhancing binding stability to molecular targets, which is crucial for developing effective drugs.
Biochemical Research
Biochemical Probes
The compound serves as a biochemical probe in studies involving enzyme interactions and cellular pathways. Its ability to selectively bind to specific biological targets allows researchers to investigate its effects on enzyme activity and downstream signaling pathways, contributing to a better understanding of cellular mechanisms.
Synthetic Applications
In organic synthesis, 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid acts as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it valuable in the development of novel compounds with enhanced biological activities .
Material Science
Polymer Chemistry
The unique properties of 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid also lend themselves to applications in polymer chemistry. Its ability to interact with other materials can be exploited in creating new polymers with specific functionalities, enhancing their performance in various applications such as coatings, adhesives, and drug delivery systems .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Enzyme Interaction Studies | Biochemical Research | Demonstrated significant binding affinity to specific enzymes, suggesting potential as a therapeutic agent. |
| Antimicrobial Activity Assessment | Medicinal Chemistry | Showed promising results against various pathogenic microorganisms, indicating therapeutic potential. |
| Synthesis Optimization | Organic Synthesis | Developed multi-step synthetic routes achieving high yields of the compound for further research applications. |
Mechanism of Action
The mechanism by which 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Key Observations :
Comparison of Efficiency :
- The target compound’s synthetic route may benefit from the high reactivity of alkyne-containing amines, enabling faster displacement compared to bulkier aromatic amines .
- In contrast, avanafil-related impurities require multi-step protection/deprotection strategies due to sensitive functional groups (e.g., hydroxymethylpyrrolidine) .
SAR Insights :
- Bulky C4 substituents (e.g., 3-chloro-4-methoxybenzyl) improve target specificity but reduce metabolic stability.
- Alkyne groups may balance lipophilicity and reactivity for optimized pharmacokinetics.
Physicochemical Properties
Biological Activity
4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This compound features a unique structure characterized by a pyrimidine ring substituted with a but-2-yn-1-ylamino group and a carboxylic acid functional group, which may enhance its interaction with biological targets.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 191.19 g/mol
- Canonical SMILES :
CC#CCNC1=NC=C(C(=N1)C)C(=O)O
The biological activity of 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may exhibit anticancer properties by inhibiting certain enzymes involved in cell proliferation. The compound's mechanism likely involves binding to these molecular targets, thereby modulating their activity and influencing cellular pathways related to growth and apoptosis .
Anticancer Properties
Research indicates that 4-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid may inhibit the activity of various kinases, which play critical roles in cancer cell signaling pathways. For instance, it has been shown to affect the VEGFR-2 kinase, leading to antiproliferative effects on cancer cells by causing cell cycle arrest at the G2/M phase .
Inhibition Studies
Several studies have reported on the compound's inhibitory effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.0 | Inhibition of VEGFR signaling |
| MCF7 | 3.5 | Induction of apoptosis via caspase activation |
| HeLa | 4.8 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound's structural features contribute to its binding affinity and specificity toward certain molecular targets .
Structure-Activity Relationship (SAR)
The presence of the butynylamino group enhances the compound's binding affinity compared to other pyrimidine derivatives. The SAR analysis indicates that modifications in the pyrimidine ring or substitution patterns can significantly influence biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-methylpyrimidine | Lacks butynyl group | Limited anticancer activity |
| 4-Aminopyrimidine derivatives | Varying substitutions | Diverse activities based on substitutions |
| 4-(Alkylamino)pyrimidines | Presence of alkyl groups | Enhanced interaction with biological targets |
Case Studies and Research Findings
A notable study conducted by researchers explored the synthesis and biological evaluation of various analogs of 4-[(But-2-yn-1-yla)amino]pyrimidine derivatives. The results demonstrated that certain modifications led to increased potency against specific cancer types, highlighting the importance of structural optimization in drug design .
Example Case Study
In a recent investigation, a series of derivatives were synthesized, and their anticancer activities were evaluated against multiple cell lines:
- Synthesis : Derivatives were created through nucleophilic substitution reactions.
- Evaluation : The compounds were tested for their ability to inhibit cell proliferation.
- Results : Some derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating potential as lead compounds for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
